AS101
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Overview
Description
It is structurally similar to cisplatin and exhibits immunostimulatory, anti-inflammatory, and anti-tumor properties . This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and immunology.
Mechanism of Action
Target of Action
AS101, also known as Ammonium trichloro (dioxoethylene-O,O’) tellurate, primarily targets the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4) . This integrin molecule plays a fundamental role in the recruitment of leukocytes in inflammation . This compound also interacts with the histone deacetylase, SIRT1, which plays a major role in glucose regulation and lipid metabolism .
Mode of Action
This compound interacts with its targets in a unique way. It has been demonstrated that this compound quickly activates in an aqueous milieu, producing TeOCl3−, which likely represents the pharmacologically active species . This compound inhibits the activity of the VLA-4 integrin by redox inactivation of adjacent thiols in the exofacial domain of VLA-4 . This results in a decrease of inflammatory cytokines and chemokines produced in the glomeruli of diseased rats, resulting in decreased further macrophage recruitment .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the proteolytic activity of caspase 1, inhibits IL-10 synthesis, and potentiates IL-1α, IL-2, and TNFα release . This compound also reduces the levels of p-AKT, increases levels of PTEN, and decreases p-GSK3β and p-FoxO3a expression . These changes affect the polarization of retina-specific T cells towards Th1 or Th17 lineage .
Pharmacokinetics
It is remarkable for its lack of toxicity , suggesting good bioavailability and tolerability.
Result of Action
This compound has profound molecular and cellular effects. It reduces the number of CD49d+ inflammatory monocyte/macrophage cells in the spinal cord . It also reduces the infiltration of CD4+ and CD49+/VLA4 T cells . In addition, this compound treatment results in apoptosis in T cells from MS patients .
Action Environment
The action of this compound can be influenced by environmental factors such as stress or trauma . .
Biochemical Analysis
Biochemical Properties
AS101 plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its primary biochemical properties is the inhibition of interleukin-1 beta (IL-1β) and the suppression of signal transducer and activator of transcription 3 (STAT3) phosphorylation . This compound also inhibits caspase-1, which is involved in the inflammatory response. These interactions highlight its potential in treating autoimmune diseases and certain malignancies .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce the accumulation of reactive oxygen species (ROS) and disrupt cell membranes, leading to cell death in bacterial cells . Additionally, this compound affects immune cells by modulating cytokine production and inhibiting inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits IL-1β, preventing the activation of downstream signaling pathways that lead to inflammation . It also inhibits caspase-1, reducing the production of pro-inflammatory cytokines. Furthermore, this compound induces the accumulation of ROS, which disrupts bacterial cell membranes and leads to cell death . These mechanisms collectively contribute to its antimicrobial and immunomodulatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. In vitro studies have shown that this compound maintains its antimicrobial activity over extended periods, while in vivo studies using mouse models have demonstrated its effectiveness in treating infections over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent antimicrobial activity, with higher doses leading to increased bacterial cell death . At high doses, this compound can exhibit cytotoxic effects, with a 50% cytotoxicity observed at approximately 150 µg/mL . It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways influenced by this compound is the production of ROS, which plays a crucial role in its antimicrobial activity . Additionally, this compound’s inhibition of caspase-1 and modulation of cytokine production highlight its involvement in inflammatory and immune response pathways . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its ability to accumulate in specific cellular compartments, such as the cytoplasm and cell membrane, is crucial for its antimicrobial activity . The distribution of this compound within tissues can influence its localization and accumulation, affecting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and cell membrane, where it exerts its antimicrobial effects by inducing ROS accumulation and disrupting cell membranes . Additionally, this compound’s inhibition of caspase-1 and modulation of cytokine production occur within specific cellular compartments, contributing to its immunomodulatory effects . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium trichlorotellurate can be synthesized through the reaction of tellurium tetrachloride with ammonium chloride in an aqueous medium. The reaction typically proceeds as follows:
TeCl4+2NH4Cl→(NH4)2TeCl6
Industrial Production Methods: The industrial production of ammonium trichlorotellurate involves the large-scale reaction of tellurium tetrachloride with ammonium chloride under controlled conditions to ensure high yield and purity. The reaction is carried out in a reactor with continuous stirring and temperature control to optimize the reaction rate and product quality.
Chemical Reactions Analysis
Types of Reactions: Ammonium trichlorotellurate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of tellurium.
Reduction: It can be reduced to lower oxidation states or elemental tellurium.
Substitution: It can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Halide exchange reactions using halide salts or ligands in aqueous or organic solvents.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Elemental tellurium or lower oxidation state tellurium compounds.
Substitution: Various tellurium halides or ligand-substituted tellurium compounds.
Scientific Research Applications
Ammonium trichlorotellurate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other tellurium compounds and as a catalyst in organic reactions.
Biology: Investigated for its immunomodulatory effects, particularly in enhancing the immune response.
Industry: Utilized in the development of novel materials and as a component in various industrial processes.
Comparison with Similar Compounds
Cisplatin: A platinum-based chemotherapy drug with similar anti-tumor properties.
Ammonium hexachlorotellurate: Another tellurium-based compound with different chemical properties and applications.
Uniqueness: Ammonium trichlorotellurate is unique due to its combination of immunostimulatory, anti-inflammatory, and anti-tumor properties.
Properties
CAS No. |
106566-58-9 |
---|---|
Molecular Formula |
C2H4Cl3O2Te- |
Molecular Weight |
294.0 g/mol |
IUPAC Name |
ethane-1,2-diolate;tellurium(4+);trichloride |
InChI |
InChI=1S/C2H4O2.3ClH.Te/c3-1-2-4;;;;/h1-2H2;3*1H;/q-2;;;;+4/p-3 |
InChI Key |
AGZDZTOMXZEDLY-UHFFFAOYSA-K |
SMILES |
Cl[Te-]1(Cl)(Cl)OCCO1.[NH4+] |
Canonical SMILES |
C(C[O-])[O-].[Cl-].[Cl-].[Cl-].[Te+4] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AS-101; IVX-Q-101; PRX-0001; PRX-0002; PRX-001; WAX-120337; IVXQ-101; AS101; IVXQ101; PRX0001; PRX0002; PRX001; WAX120337; AS 101; IVX Q 101; PRX 0001; PRX 0002; PRX 001; WAX 120337; IVXQ 101; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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